1,3,6,9b-Tetraazaphenalene-4-carbonitrile
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Overview
Description
1,3,6,9b-Tetraazaphenalene-4-carbonitrile is a chemical compound with the molecular formula C10H5N5 It is known for its unique structure, which includes a tetraazaphenalene core with a carbonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diamine with a dicarbonitrile compound in the presence of a catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,6,9b-Tetraazaphenalene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1,3,6,9b-Tetraazaphenalene-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,3,6,9b-Tetraazaphenalene: Lacks the carbonitrile group but shares the tetraazaphenalene core.
1,3,6,9b-Tetraazaphenalene-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
37550-64-4 |
---|---|
Molecular Formula |
C10H5N5 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carbonitrile |
InChI |
InChI=1S/C10H5N5/c11-4-7-5-12-8-2-1-3-9-13-6-14-10(7)15(8)9/h1-3,5-6H |
InChI Key |
CPVXOICRAYVITM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C3=NC=NC(=C1)N23)C#N |
Origin of Product |
United States |
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